molecular formula C9H11ClF3NO B3101392 (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1391515-37-9

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B3101392
CAS No.: 1391515-37-9
M. Wt: 241.64 g/mol
InChI Key: ZGPPQPPTLTYYKV-QRPNPIFTSA-N
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Description

“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is a crucial chiral intermediate for the synthesis of the NK-1 receptor antagonists aprepitant, rolapitant, and fosaprepitant . These drugs are widely used for the treatment of chemotherapy-induced nausea and vomiting .


Synthesis Analysis

The compound can be synthesized via the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another method involves the carbonyl reductase KR01 from Leifsonia sp. S749, which could convert 3′,5′-bis(trifluoromethyl) acetophenone (3,5-BTAP) into ®-3,5-BTPE with excellent activity and enantioselectivity .


Chemical Reactions Analysis

The compound can be produced through the bioreduction of 3,5-BTAP by carbonyl reductase . The reaction conditions can be optimized to enhance the conversion efficiency at high substrate concentrations .

Scientific Research Applications

Synthesis of Chiral Intermediates

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride serves as a key chiral intermediate in pharmaceutical synthesis. For instance, it is crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. A study by Yu et al. (2018) highlights the use of Burkholderia cenocepacia derived enzyme for the efficient anti-Prelog’s stereoselective bioreduction of acetophenone derivatives, a process critical in the synthesis of aromatic chiral alcohols like this compound (Yu, Li, Lu, & Zheng, 2018).

Biocatalytic Preparation

Chen et al. (2019) demonstrated a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. This process is noted for its high enantioselectivity and represents a scalable and efficient method for preparing chiral alcohols (Chen, Xia, Liu, & Wang, 2019).

Enantioselective Synthesis

Efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol is also achieved through the use of specific microbial strains. For example, Leifsonia xyli CCTCC M 2010241 was used by Ouyang et al. (2013) to catalyze the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, highlighting an alternative to chemical synthesis methods (Ouyang, Wang, Huang, Cai, & He, 2013).

Catalytic Activity Enhancement

Research by Wang et al. (2014) on a carbonyl reductase derived from Leifsonia xyli HS0904, involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, shows the use of directed evolution and mutagenesis techniques to enhance the catalytic efficiency of enzymes used in the synthesis of chiral intermediates (Wang, Sun, Huang, & Wang, 2014).

Mechanism of Action

Target of Action

The primary target of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as ®-3,5-BTPE, is the NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP) into ®-3,5-BTPE .

Mode of Action

The compound interacts with its target, the NADPH-dependent carbonyl reductase, through an asymmetric reduction process . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . The interaction results in changes in the enzyme’s activity, leading to the production of ®-3,5-BTPE .

Biochemical Pathways

The biochemical pathway involved in the action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is the asymmetric reduction of 3,5-BTAP . Hydrogen and electrons, provided by water and photocatalytic systems, respectively, are transferred to reduce NADP+ to NADPH . With the resulting NADPH, ®-3,5-BTPE is synthesized using efficient CLEs obtained from the cell lysate by nonstandard amino acid modification .

Pharmacokinetics

The compound is produced in a reaction system containing a natural deep-eutectic solvent (NADES), which may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action is the production of ®-3,5-BTPE, a valuable chiral intermediate for the synthesis of Aprepitant , a potent human neurokinin-1 (NK-1) receptor . This compound is widely administered to cancer patients to alleviate the nausea and vomiting induced by chemotherapy .

Action Environment

The action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is influenced by environmental factors. For instance, the compound’s action is enhanced in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) is introduced into the reaction system, it increases cell membrane permeability and reduces BTAP cytotoxicity to the biocatalyst, further enhancing the compound’s action .

Future Directions

The development of efficient and cost-effective processes for the production of “®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is of great interest, given its importance as a chiral intermediate in the synthesis of various drugs . Future research may focus on optimizing the synthesis process and exploring new applications for this compound.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported that the compound can be synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This indicates that ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride interacts with certain enzymes in Trichoderma asperellum ZJPH0810.

Cellular Effects

It is known that the compound is a crucial intermediate for the synthesis of neuroprotective compounds , suggesting that it may have significant effects on cellular processes related to neuroprotection.

Molecular Mechanism

The molecular mechanism of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with enzymes in biochemical reactions. For example, it is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of Trichoderma asperellum ZJPH0810 . This suggests that the compound may bind to certain enzymes, leading to enzyme activation or inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been reported that the compound can be efficiently synthesized via a biocatalytic process , suggesting that it has good stability and does not degrade easily in laboratory conditions.

Metabolic Pathways

It is known that the compound can be synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone , suggesting that it is involved in certain metabolic pathways.

Properties

IUPAC Name

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPQPPTLTYYKV-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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